[2-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate
Description
This compound belongs to a class of acrylamide derivatives characterized by a conjugated enyl backbone with cyano and nitroanilino substituents. The structure includes a phenyl ring connected via an (E)-configured propenyl chain to a naphthalene-1-carboxylate ester (Figure 1). The 2-nitroanilino group introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
[2-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17N3O5/c28-17-20(26(31)29-23-13-4-5-14-24(23)30(33)34)16-19-9-2-6-15-25(19)35-27(32)22-12-7-10-18-8-1-3-11-21(18)22/h1-16H,(H,29,31)/b20-16+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRSOSHQIRGDGG-CAPFRKAQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC=C3C=C(C#N)C(=O)NC4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC=C3/C=C(\C#N)/C(=O)NC4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. Its structural features, including a cyano group, nitro substituents, and a phenyl ring, suggest a wide range of possible interactions with biological systems. This article reviews the current understanding of its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 473.4 g/mol. The structure can be represented as follows:
Anticancer Properties
Recent studies have indicated that derivatives of compounds containing nitroaniline and cyano groups exhibit significant anticancer activity. For instance, compounds similar to This compound have demonstrated the ability to inhibit tumor cell proliferation through various mechanisms, including:
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in the G0/G1 phase, which is crucial for preventing cancer cell growth.
- Histone Deacetylase Inhibition : Compounds have been reported to inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent activation of tumor suppressor genes.
- Signal Pathway Interference : The compounds may disrupt Ras-related signaling pathways, which are often overactive in cancer cells.
Antimalarial Activity
The compound's structural analogs have shown promising activity against Plasmodium falciparum, the parasite responsible for malaria. The mechanism involves:
- Mitochondrial Disruption : Compounds targeting mitochondrial functions have been identified, leading to the accumulation of toxic metabolic products.
- Selectivity Index : Some derivatives exhibit high selectivity indices, indicating low cytotoxicity against human cells while effectively inhibiting parasite growth.
Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of a related compound in various tumor cell lines. The results indicated that the compound significantly reduced cell viability with an IC50 value in the low micromolar range. Notably, it induced apoptosis in cancer cells through caspase activation.
Study 2: Antimalarial Effectiveness
In another study focusing on antimalarial activity, derivatives were tested against chloroquine-sensitive and resistant strains of P. falciparum. The most effective compound showed an IC50 value significantly lower than that of standard treatments, highlighting its potential as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound’s analogs differ primarily in substituents on the anilino ring or ester moiety. Key examples include:
- [5-[2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-en-1-yl]-2-methoxyphenyl naphthalene-1-carboxylate]: Features a 2-fluoroanilino group, reducing steric hindrance compared to nitro substituents. LogP = 5.85, molecular weight = 466.47 g/mol .
- [2-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate: Incorporates a methyl group at the 2-position of the nitroanilino ring, enhancing hydrophobicity .
- Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates: Replace the naphthalene ester with thiophene-carboxylate and exhibit antioxidant activity .
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- logP and Solubility: The nitro group in the target compound likely increases logP compared to methoxy or fluoro analogs (Table 1). However, the nitro group’s polarity may reduce solubility in nonpolar solvents, as seen in nitroaromatic compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
